5-amino-1-(3-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-1-(3-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with an amino group at position 5, a 3-bromobenzyl group at position 1, and a 4-chlorobenzyl group on the carboxamide nitrogen. This compound belongs to a broader class of 1,2,3-triazole-4-carboxamides, which are renowned for their modular synthesis and diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
5-amino-1-[(3-bromophenyl)methyl]-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClN5O/c18-13-3-1-2-12(8-13)10-24-16(20)15(22-23-24)17(25)21-9-11-4-6-14(19)7-5-11/h1-8H,9-10,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTKDEOHAUNXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-(3-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 899981-60-3) is a triazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a unique structure that may confer various pharmacological properties, making it a candidate for further research in drug development.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 420.7 g/mol. The presence of bromine and chlorine substituents on the benzyl rings is significant as these halogens can influence the compound's reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅BrClN₅O |
| Molecular Weight | 420.7 g/mol |
| CAS Number | 899981-60-3 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Triazole derivatives are known to exhibit a range of activities including antimicrobial, anticancer, and anti-inflammatory effects. The mechanism often involves the inhibition of enzymes or receptors that play critical roles in disease pathways.
Antimicrobial Activity
Research indicates that triazole derivatives, including this compound, may possess antimicrobial properties. A study highlighted that similar triazole compounds exhibited significant activity against Gram-positive bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
The compound's structure suggests it may also have anticancer properties. A related study on triazole derivatives showed promising results in inhibiting cancer cell proliferation. For instance, certain analogs demonstrated submicromolar potency against human liver carcinoma cell lines (HepG2) . The presence of electron-withdrawing groups like chlorine has been linked to enhanced antiproliferative activity .
Case Studies and Research Findings
- Chagas Disease Treatment : A study focused on the optimization of triazole derivatives for treating Chagas disease found that compounds within this class could significantly reduce parasite burden in infected models. The lead compound from the series demonstrated high potency (pEC50 > 6), indicating its potential as a therapeutic agent .
- Antiproliferative Activity : Another investigation into similar triazole compounds revealed their effectiveness against various cancer cell lines, with some derivatives showing activity comparable to established chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s activity and pharmacokinetics are influenced by its substitution pattern. Key analogs and their structural distinctions are summarized below:
*Calculated based on substituent contributions.
Key Observations :
- Amide Nitrogen Substitutions : The 4-chlorobenzyl group may improve target binding affinity compared to smaller substituents (e.g., carbamoylmethyl) due to hydrophobic interactions .
Pharmacokinetic and Metabolic Considerations
- Solubility : Fluorine-substituted derivatives (e.g., 4-fluorobenzyl) exhibit improved aqueous solubility compared to brominated analogs, which may limit the target compound’s bioavailability .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-amino-1-(3-bromobenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide?
Answer:
The synthesis typically involves click chemistry (CuAAC: copper-catalyzed azide-alkyne cycloaddition) to form the triazole core, followed by functionalization steps. For example:
Azide preparation : React 3-bromobenzyl bromide with sodium azide to generate the benzyl azide intermediate.
Alkyne coupling : Use 4-chlorobenzylamine to functionalize the alkyne precursor.
Triazole formation : Perform CuAAC between the azide and alkyne to yield the triazole scaffold.
Carboxamide introduction : React with activated carbonyl reagents (e.g., isocyanates) to install the carboxamide group.
Characterization requires NMR (e.g., , ), HRMS for molecular weight confirmation, and X-ray crystallography (using SHELX programs for structure refinement) . Purity is assessed via HPLC (>95%) .
Basic: How can researchers validate the structural integrity and purity of this compound?
Answer:
- Spectroscopic techniques :
- NMR : Confirm substitution patterns (e.g., benzyl protons at δ 5.6–5.8 ppm, triazole protons at δ 8.3–8.6 ppm) .
- NMR : Identify carbonyl carbons (δ 165–170 ppm) and triazole ring carbons (δ 145–150 ppm).
- Mass spectrometry : HRMS ensures exact mass matches theoretical values (e.g., CHBrClNO).
- Crystallography : Use SHELXL for refining crystal structures, especially to resolve stereochemical ambiguities .
- Purity : Quantify via reverse-phase HPLC with UV detection (λ = 254 nm) .
Advanced: How should experimental designs be optimized to assess this compound’s anticancer activity?
Answer:
- Cell line selection : Use cancer models with high expression of targets like COX-2 or HDACs (e.g., renal cancer RXF 393, CNS cancer SNB-75) .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC.
- Controls : Include carboxyamidotriazole (CAI) as a positive control for calcium channel-mediated pathways .
- Assay conditions : Address low solubility (common in triazoles) using co-solvents (e.g., DMSO ≤0.1%) and validate cytotoxicity with MTT assays .
Advanced: How can conflicting bioactivity data across studies be resolved?
Answer:
Conflicting results (e.g., variable IC values) may arise from:
- Assay variability : Standardize protocols (e.g., incubation time, serum content).
- Compound stability : Perform stability studies (e.g., HPLC post-incubation) to detect degradation.
- Cell line heterogeneity : Use genetically authenticated lines (e.g., ATCC) and validate target expression via Western blotting .
- Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA for significance testing.
Advanced: What strategies are effective for SAR studies on this triazole derivative?
Answer:
- Substituent variation : Synthesize analogs with:
- Halogen swaps : Replace 3-bromo with 4-fluoro or 3-chloro to probe electronic effects.
- Benzyl modifications : Test 4-methyl or 4-methoxy substituents on the chlorobenzyl group .
- Biological testing : Compare antiproliferative activity against a panel of cancer cell lines and enzyme inhibition (e.g., HDACs , PDEs ) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like B-Raf kinase .
Advanced: How can researchers mitigate toxicity concerns during in vitro studies?
Answer:
- Cytotoxicity screening : Use HEK293 or HepG2 cells to assess off-target effects.
- Dose optimization : Establish a therapeutic index (ratio of IC in cancer vs. normal cells).
- Mechanistic studies : Evaluate apoptosis (via Annexin V/PI staining ) and DNA damage (via γ-H2AX foci assays ) .
- Solubility enhancement : Formulate with cyclodextrins or liposomes to reduce DMSO reliance .
Advanced: What methodologies identify the molecular targets of this compound?
Answer:
- Enzyme inhibition assays : Screen against panels of kinases, HDACs, or PDEs using fluorogenic substrates .
- Proteomics : Perform affinity chromatography coupled with LC-MS/MS to isolate binding proteins.
- CRISPR screening : Use genome-wide knockout libraries to identify sensitizing/resistance genes .
- Thermal shift assays : Monitor target protein melting temperature shifts upon compound binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
